Rita

科学研究应用

作用机制

RITA通过与p53蛋白结合并诱导构象变化来发挥其作用,从而恢复其正常功能。p53的这种激活导致参与细胞周期阻滞和细胞凋亡的下游靶基因的转录。 此外,this compound可以抑制p53与其负调控因子鼠双微体2 (MDM2)之间的相互作用,从而进一步增强p53活性 .

生化分析

Biochemical Properties

RITA interacts with RBP-J, a transcription factor that regulates the expression of Notch target genes . The interaction between this compound and RBP-J is critical for the repression of these genes .

Cellular Effects

The interaction between this compound and RBP-J has significant effects on cellular processes. By exporting RBP-J out of the nucleus, this compound down-regulates the expression of Notch target genes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with RBP-J. It binds to RBP-J similarly to the RAM (RBP-J-associated molecule) domain of Notch . This binding interaction leads to the export of RBP-J out of the nucleus and the subsequent down-regulation of Notch target gene expression .

Metabolic Pathways

This compound is involved in the Notch signaling pathway, interacting with the transcription factor RBP-J

Transport and Distribution

This compound has been shown to interact with RBP-J and export it out of the nucleus This suggests that this compound may play a role in the transport and distribution of RBP-J within cells

Subcellular Localization

This compound is known to interact with RBP-J in the nucleus of cells . After binding to RBP-J, this compound exports it out of the nucleus, affecting its subcellular localization

准备方法

合成路线和反应条件

RITA通过一系列化学反应合成,这些反应涉及DNA-DNA和DNA-蛋白质交联的形成。合成路线通常包括使用特定的试剂和条件来实现所需的化学结构。 一种常见的方法是在受控条件下,使特定的前体反应生成最终化合物 .

工业生产方法

在工业环境中,this compound的生产涉及使用优化反应条件的大规模合成,以确保高产量和纯度。 该过程可能包括多个纯化和质量控制步骤,以满足科学研究和潜在治疗应用所需的标准 .

化学反应分析

反应类型

RITA经历各种化学反应,包括:

氧化: this compound可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 该化合物也可以发生还原反应,这可能会改变其化学结构和性质。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂、还原剂和各种催化剂,它们可以促进反应。 这些条件通常涉及受控温度、压力和pH值,以确保获得预期结果 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound的氧化可能导致形成氧化衍生物,而还原可能产生化合物的还原形式 .

相似化合物的比较

RITA在重新激活野生型和突变的p53蛋白方面具有独特的能力,这使其与其他靶向p53途径的化合物区别开来。类似的化合物包括:

Nutlin-3: 另一种抑制p53和MDM2之间相互作用的小分子,但其疗效取决于功能性p53的存在.

PRIMA-1: 一种恢复突变p53功能的化合物,但其作用机制与this compound不同.

This compound在某些癌细胞中独立于p53状态诱导凋亡的能力使其区别于这些类似化合物,突出了其作为通用抗癌药物的潜力 .

属性

IUPAC Name |

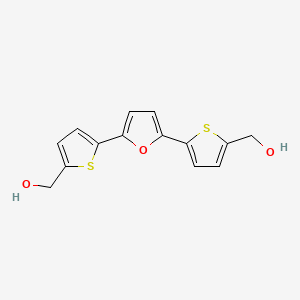

[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZENBFUSKMWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327405 | |

| Record name | RITA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213261-59-7 | |

| Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RITA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of RITA?

A1: this compound primarily targets the p53 tumor suppressor protein. []

Q2: How does this compound interact with p53?

A2: this compound binds to p53 and disrupts its interaction with the human double minute 2 (HDM2) E3 ubiquitin ligase. [, , , ] This inhibition of HDM2-mediated ubiquitination and degradation leads to the stabilization and accumulation of p53. [, ]

Q3: What are the downstream effects of this compound-mediated p53 activation?

A3: this compound-mediated p53 activation triggers a cascade of downstream effects, including:

- Cell cycle arrest: this compound induces cell cycle arrest primarily at the G0/G1 phase by upregulating p53 target genes such as p21. [, ]

- Apoptosis: this compound promotes apoptosis (programmed cell death) through the induction of pro-apoptotic p53 target genes such as PUMA, NOXA, and BAX. [, , ]

- Inhibition of oncogenes: Activated p53 by this compound can suppress the expression of key oncogenes like N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX. []

- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) through p53-dependent suppression of Hypoxia-inducible factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). []

- Senescence: this compound has been observed to induce senescence (irreversible cell cycle arrest) in some cancer cell lines. This effect appears to be partially p53-independent and may involve activation of the DNA damage response and inhibition of SIRT1. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H10O3S2, and its molecular weight is 266.35 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include detailed spectroscopic data for this compound, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used for its characterization.

Q6: How do structural modifications of this compound affect its activity?

A6: Research suggests that modifications to the tricyclic core structure of this compound, particularly the introduction of α-heteroaryl substituents like furan and thiophene, can significantly impact its antiproliferative activity and selectivity towards cancer cells with wild-type p53. []

Q7: What is the evidence of this compound's efficacy in preclinical studies?

A7: this compound has demonstrated promising anti-cancer activity in various preclinical studies:

- In vitro: this compound effectively inhibits the growth of several cancer cell lines with wild-type p53, including colon cancer, osteosarcoma, fibrosarcoma, multiple myeloma, mantle cell lymphoma, neuroblastoma, and head and neck cancer cells. [, , , , ]

- In vivo: this compound exhibits significant anti-tumor effects in animal models, effectively suppressing the growth of human tumor xenografts in mice. [, ]

Q8: Has this compound been tested in clinical trials?

A8: The provided research papers do not mention any completed or ongoing clinical trials for this compound.

Q9: Are there known mechanisms of resistance to this compound?

A9: Research suggests that mutations in the p53 DNA binding and dimerization domains can confer resistance to this compound in lymphoid models. [] This highlights the importance of assessing p53 mutational status when considering this compound as a potential therapeutic agent.

Q10: Does this compound exhibit cross-resistance with other anti-cancer agents?

A10: While this compound shows cross-resistance with other HDM2 inhibitors like Nutlin and MI-63, it retains efficacy in cells resistant to conventional chemotherapeutic agents such as bortezomib, doxorubicin, cisplatin, and melphalan. [] This suggests that this compound may be a valuable therapeutic option for patients who develop resistance to these conventional therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)